Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate
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Overview
Description
Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is a colorless to yellow liquid that is used in various chemical and industrial applications . The compound is characterized by the presence of a cyclohexane ring substituted with a hydroxyl group, a methoxy group, and a carboxylate ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-hydroxy-1-methoxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Hydroxycyclohexanecarboxylate: Lacks the methoxy group, leading to different chemical properties and reactivity.
Methyl 1-Methoxycyclohexanecarboxylate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Methyl 4-Methoxycyclohexanecarboxylate: Lacks the hydroxyl group, altering its chemical behavior.
Uniqueness
Methyl 4-Hydroxy-1-methoxycyclohexanecarboxylate is unique due to the presence of both hydroxyl and methoxy groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity . This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 4-hydroxy-1-methoxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOFQAXLURRKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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